
Propargyl Methanesulfonate Ester
Overview
Description
Propargyl Methanesulfonate Ester (CAS 16156-58-4) is a methanesulfonate ester derivative of propargyl alcohol, with the molecular formula C₄H₆O₃S and a molecular weight of 134.15 g/mol . It is a colorless to pale-yellow liquid, typically stored at 2–8°C in sealed containers due to its reactivity and hazards (H301: toxic if swallowed; H315: skin irritation) . The compound is utilized in organic synthesis, particularly in click chemistry and polymer production, and has emerging applications as an electrolyte additive in lithium-ion batteries . Its reactivity stems from the propargyl group, which enables alkyne-specific transformations, and the mesyl (methanesulfonyl) group, a robust leaving group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl mesylate can be synthesized through the reaction of propargyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yields. The general reaction scheme is as follows:
Propargyl alcohol+Methanesulfonyl chloride→Propargyl mesylate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the synthesis of propargyl mesylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propargyl mesylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The mesylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of propargylated derivatives.
Cycloaddition: The triple bond in the propargyl group can participate in cycloaddition reactions, forming cyclic compounds.
Reduction: The triple bond can be reduced to a double or single bond using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include aniline and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition: Reagents such as azides are used in the presence of copper catalysts to form triazoles.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
Propargylamines: Formed through nucleophilic substitution with amines.
Triazoles: Formed through cycloaddition with azides.
Alkenes and alkanes: Formed through reduction of the triple bond.
Scientific Research Applications
Propargyl mesylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of bioactive molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs for the treatment of neurological disorders, such as Parkinson’s disease, due to its ability to inhibit monoamine oxidase enzymes.
Industry: Applied in the production of advanced materials, including polymers and coatings, due to its reactivity and ability to introduce functional groups.
Mechanism of Action
The mechanism of action of propargyl mesylate involves the reactivity of the propargyl group. The triple bond in the propargyl group can undergo nucleophilic attack, leading to the formation of new bonds. In biological systems, propargyl mesylate can inhibit enzymes by covalently modifying active site residues, thereby blocking enzyme activity. This mechanism is particularly relevant in the inhibition of monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters.
Comparison with Similar Compounds
Reactivity and Stability
Propargyl Methanesulfonate Ester exhibits unique reactivity with Lewis acids like B(C₆F₅)₃. Unlike propargyl esters or amides, it forms a six-membered zwitterionic adduct that resists 1,2-addition due to carbocation instability in the intermediate (Scheme 4 in ). Comparatively:
- Propargyl Amides (e.g., zwitterionic 5-alkylidene-4,5-dihydrooxazolium borates) stabilize positive charge on nitrogen, enabling 1,2-addition products .
- Methyl Methanesulfonate undergoes nucleophilic substitution (e.g., alkylation) but lacks alkyne-driven cyclization .
Thermal Stability : Propargyl Methanesulfonate’s six-membered ring adduct is less thermodynamically stable than five-membered rings formed by propargyl esters/amides, leading to lower reactivity in cyclization .
Biological Activity
Propargyl Methanesulfonate Ester (PMSE), also known as Propargyl Mesylate, is a compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article reviews the biological activity of PMSE, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Chemical Formula : CHOS
- Molecular Weight : 134.15 g/mol
- CAS Number : 16156-58-4
- Physical State : Light orange to brown liquid
- Solubility : Soluble in chloroform, ethyl acetate, and methanol
- Stability : Moisture sensitive; should be stored under inert atmosphere
Mechanisms of Biological Activity
PMSE exhibits various biological activities primarily through its ability to interact with biological macromolecules. Its propargyl group is known for participating in nucleophilic substitution reactions, which can lead to modifications of proteins and nucleic acids.
- Inhibition of Enzymatic Activity : PMSE has been shown to inhibit certain enzymes by modifying cysteine residues. This action can disrupt normal cellular functions and signaling pathways.
- Anticancer Properties : Research indicates that PMSE can induce apoptosis in cancer cells. The compound's ability to affect cell viability has been demonstrated through assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
- Neuroprotective Effects : Some studies suggest that PMSE may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of PMSE on HepG2 liver cancer cells. The MTT assay revealed that PMSE significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
Case Study 2: Enzyme Inhibition
In another study, PMSE was tested for its ability to inhibit the enzyme acetylcholinesterase (AChE). The results showed that PMSE could effectively inhibit AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease.
Applications in Medicinal Chemistry
PMSE is not only valuable for its biological activities but also serves as a versatile intermediate in organic synthesis. Its ability to act as a protecting group during peptide synthesis has been highlighted in various research articles. The propargyl moiety allows for selective reactions that can facilitate the synthesis of complex molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Propargyl Methanesulfonate Ester, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via esterification of methanesulfonic acid with propargyl alcohol. A representative method involves hydrolysis of a precursor (e.g., compound 20 in ) using NaOH/H₂O/MeOH, followed by acidification with HCl/H₂O to yield the intermediate acid (21 ). Subsequent coupling with propargyl alcohol using activating agents like EDC-HCl, HOBt, and 4-DMAP achieves the ester product (22a ) in ~80% yield . Optimization strategies include:
- Catalyst selection : 4-DMAP enhances reaction efficiency.
- Temperature control : Room temperature minimizes side reactions.
- Purification : Column chromatography or distillation ensures high purity. A comparative analysis of synthetic routes is provided below:
Method | Yield (%) | Key Conditions | Reference |
---|---|---|---|
EDC/HOBt/4-DMAP | 80 | RT, anhydrous DMF | |
DIPEA/ClCO₂Et | 78 | 0°C to RT, dichloromethane |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Structural confirmation relies on ¹H/¹³C NMR to verify the propargyl (-C≡CH) and methanesulfonate (-SO₃-) moieties. Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 210 nm) or GC-MS (using helium carrier gas). Quantitative analysis of impurities (e.g., residual propargyl alcohol) requires calibration curves with spiked standards .
Advanced Research Questions
Q. How do solvent systems and catalysts influence the reactivity of this compound in nucleophilic substitution reactions?
The electrophilic sulfonate group undergoes nucleophilic attack, but solvent polarity and catalyst choice critically impact reaction rates. For example:
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating substitutions .
- Copper(I) catalysts enable click chemistry with azides, as seen in hemoglobin-conjugated micelle synthesis (). Contradictions in reactivity data may arise from trace moisture (hydrolyzes the ester) or competing side reactions (e.g., alkyne dimerization). Controlled anhydrous conditions and inert atmospheres are essential .
Q. What strategies mitigate sulfonate ester impurity formation during synthesis?
Sulfonate esters (e.g., methyl methanesulfonate) are genotoxic impurities that require strict control. Key mitigation approaches include:
- Low-temperature reactions : Reduce esterification side reactions between methanesulfonic acid and alcohols .
- In situ quenching : Add scavengers like amines to trap residual sulfonic acids.
- Analytical monitoring : Use LC-MS/MS with detection limits ≤1 ppm to quantify impurities .
Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?
Stability studies show:
- Thermal degradation : Above 40°C, decomposition yields methanesulfonic acid and propargyl alcohol.
- Hydrolytic degradation : Aqueous media (pH <5 or >8) accelerate hydrolysis. Degradation pathways are validated via accelerated stability testing (40°C/75% RH for 6 months) and mass spectrometry to identify byproducts .
Q. Methodological Considerations
Q. How should researchers address contradictions in reported reactivity or spectral data for this compound?
Discrepancies often stem from:
- Stereoelectronic effects : Alkyne conjugation may alter reaction pathways.
- Instrumental variability : Standardize NMR shimming or HPLC column batches. Reproduce experiments under published conditions and validate with orthogonal techniques (e.g., IR for functional groups) .
Q. What in vitro or in vivo models are appropriate for studying this compound’s bioactivity?
- In vitro : Use human liver microsomes to assess metabolic stability.
- In vivo : Rodent models evaluate pharmacokinetics, but ethical approvals (per ) and proper handling (PPE, fume hoods) are mandatory due to toxicity risks .
Q. Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?
Properties
IUPAC Name |
prop-2-ynyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAHJGWVERXJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308323 | |
Record name | propargyl mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-58-4 | |
Record name | 2-Propyn-1-ol, methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propargyl mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propynyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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